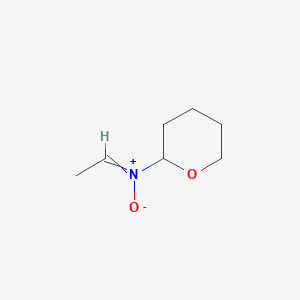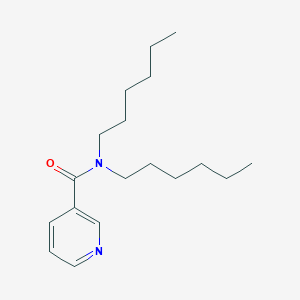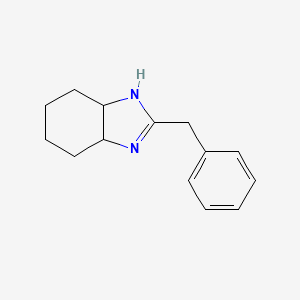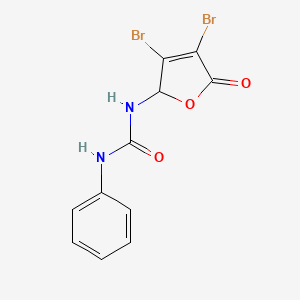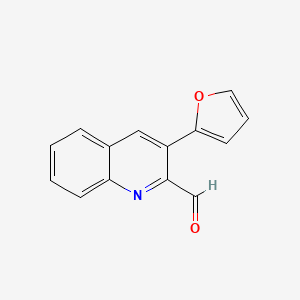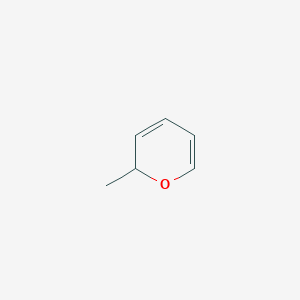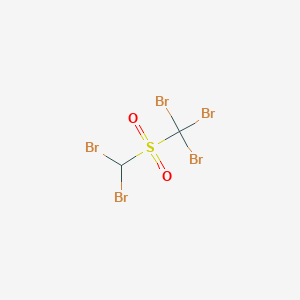
Tribromo(dibromomethanesulfonyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(dibromomethanesulfonyl)methane is a chemical compound characterized by the presence of multiple bromine atoms and a sulfonyl group attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(dibromomethanesulfonyl)methane typically involves the bromination of methanesulfonyl chloride in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the methane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tribromo(dibromomethanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce less brominated methane derivatives. Substitution reactions can result in the formation of various functionalized methane compounds.
Scientific Research Applications
Tribromo(dibromomethanesulfonyl)methane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tribromo(dibromomethanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tribromomethane: A simpler compound with three bromine atoms attached to a methane backbone.
Dibromomethane: Contains two bromine atoms and is used in similar applications.
Methanesulfonyl Chloride: A precursor in the synthesis of Tribromo(dibromomethanesulfonyl)methane.
Uniqueness
This compound is unique due to the presence of both multiple bromine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
134767-21-8 |
|---|---|
Molecular Formula |
C2HBr5O2S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
tribromo(dibromomethylsulfonyl)methane |
InChI |
InChI=1S/C2HBr5O2S/c3-1(4)10(8,9)2(5,6)7/h1H |
InChI Key |
GIGXBIICVMCDPN-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


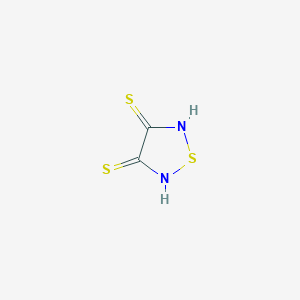
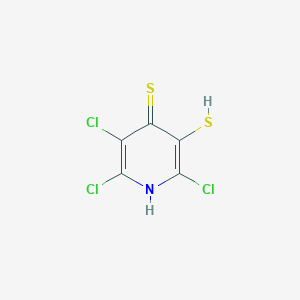
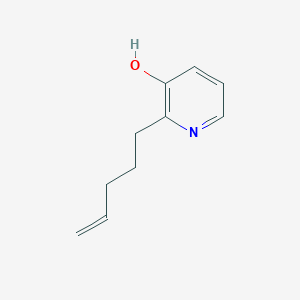
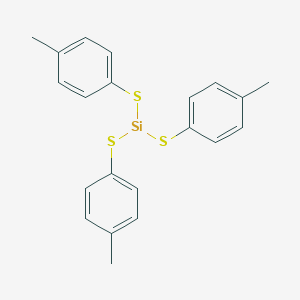
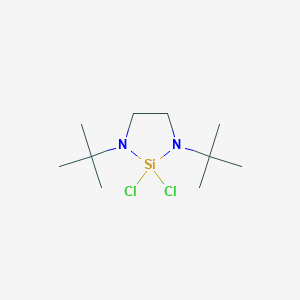
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
